molecular formula C15H14ClN5OS B6714552 N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide

Cat. No.: B6714552
M. Wt: 347.8 g/mol
InChI Key: MANOOFLMGTVCIT-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, an imidazole moiety, and a pyrazole carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-20-8-7-17-15(20)23-13-4-3-10(16)9-11(13)19-14(22)12-5-6-18-21(12)2/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOOFLMGTVCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common route includes:

    Formation of the Imidazole Ring: Starting from 1-methylimidazole, the imidazole ring is synthesized through a series of reactions involving chlorination and subsequent substitution reactions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The chlorinated phenyl ring is then coupled with the imidazole and pyrazole rings through nucleophilic substitution reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features that may interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar phenyl ring structure but different functional groups.

    2-Aminoethyl methacrylate: Contains an aminoethyl group and methacrylate moiety, used in polymer synthesis.

    3-Methoxyphenylboronic acid: Features a methoxy-substituted phenyl ring and boronic acid group.

Uniqueness

N-[5-chloro-2-(1-methylimidazol-2-yl)sulfanylphenyl]-2-methylpyrazole-3-carboxamide is unique due to its combination of a chlorinated phenyl ring, imidazole, and pyrazole carboxamide groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

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